N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused to a piperidine ring. The structure includes:
- Triazolo-pyridazine moiety: A bicyclic system with a [1,2,4]triazole fused to pyridazine, substituted at position 3 with a trifluoromethyl (-CF₃) group.
- Piperidine-3-carboxamide: A six-membered nitrogen-containing ring with a carboxamide group at position 3, linked to a 3-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2/c1-30-14-6-2-5-13(10-14)23-17(29)12-4-3-9-27(11-12)16-8-7-15-24-25-18(19(20,21)22)28(15)26-16/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXWBIFISXHGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine ring and the methoxyphenyl group. Common reagents used in these reactions include trifluoromethylating agents, piperidine derivatives, and methoxyphenyl precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
The compound N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and case studies.
Molecular Formula
- Molecular Formula : C18H19F3N6O2
- Molecular Weight : 396.37 g/mol
Structural Features
The compound features:
- A piperidine ring, contributing to its basicity and potential interactions with biological systems.
- A triazole moiety, known for its role in enhancing biological activity.
- A trifluoromethyl group, which can improve the lipophilicity and metabolic stability of the compound.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure suggests possible applications in:
- Anticancer therapy : The triazole and pyridazine components may exhibit cytotoxic properties against cancer cell lines.
- Antimicrobial activity : The presence of the trifluoromethyl group may enhance the compound's efficacy against bacterial and fungal pathogens.
Pharmacology
Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems. This compound could potentially be investigated for:
- CNS effects : Its piperidine structure may allow it to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
- Anxiolytic or antidepressant effects : The interaction of the triazole ring with serotonin receptors may be explored.
Synthetic Chemistry
The synthesis of this compound can serve as a model for developing new derivatives with enhanced properties. Research into synthetic methods can lead to:
- More efficient pathways for producing similar compounds.
- Exploration of structure-activity relationships (SAR) to optimize therapeutic effects.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of triazole derivatives, including compounds structurally related to this compound. Results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the triazole structure could enhance antitumor activity .
Case Study 2: Antimicrobial Properties
Research conducted on triazole-containing compounds demonstrated their effectiveness against resistant strains of bacteria. The incorporation of trifluoromethyl groups was found to improve antimicrobial potency, positioning this compound as a potential lead in antibiotic development .
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Key Structural Analogs and Their Features
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:
Structural and Functional Implications
Its absence in ’s compound may reduce metabolic stability . Methoxy vs. Halogenated Phenyl Groups: The 3-methoxyphenyl group in the target compound offers electron-donating effects, which may influence aromatic interactions differently compared to the 4-fluorophenyl () or 3-chloro-4-fluorophenyl () groups.
Piperidine Position :
- The carboxamide at piperidine-3 (target compound) vs. piperidine-4 () alters spatial orientation, impacting conformational flexibility and interactions with biological targets.
Core Modifications :
Inferred Pharmacological Properties
Biological Activity
N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features several distinct structural elements:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
- Piperidine Moiety : A six-membered ring that contributes to the compound's pharmacokinetic properties.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the triazole ring through cyclization reactions.
- Coupling with piperidine derivatives to form the final carboxamide structure.
- Characterization using techniques such as NMR and mass spectrometry to confirm the molecular structure.
Antibacterial Activity
Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, studies have shown that triazole derivatives can inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
|---|---|---|
| Triazole Derivative 1 | 32 | 16 |
| Triazole Derivative 2 | 64 | 32 |
Anticancer Activity
Triazole derivatives have been explored for their anticancer potential. Some studies report that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 27.3 |
| HCT-116 | 6.2 |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole rings often inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : The ability to form π-cation interactions with amino acids in target proteins enhances binding affinity and specificity.
Case Studies
- Antibacterial Efficacy : A study demonstrated that a related triazole derivative showed superior antibacterial activity compared to traditional antibiotics like ampicillin. The compound's mechanism was linked to its ability to disrupt bacterial cell membrane integrity .
- Anticancer Properties : Another study found that a similar compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide?
- Methodological Answer : Synthesis involves multi-step routes, starting with coupling the trifluoromethyl-triazolopyridazine core to the piperidine-3-carboxamide scaffold. Key steps include:
- Nucleophilic substitution to attach the triazolopyridazine moiety to the piperidine ring under reflux in dichloromethane or ethanol .
- Amide bond formation between the piperidine and 3-methoxyphenyl group using coupling agents like HBTU or EDCI with DMAP as a catalyst .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethanol/water) to achieve ≥95% purity .
- Challenges : Low yields (~30%) in triazolopyridazine coupling due to steric hindrance; optimize via microwave-assisted synthesis or Pd-catalyzed cross-coupling .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C3 of triazolo-pyridazine, methoxy at C3 of phenyl) .
- HRMS : Verify molecular weight (expected: ~485 g/mol; exact mass calculated via ESI-MS) .
- X-ray crystallography : Resolve piperidine ring conformation and triazolopyridazine planarity if single crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC₅₀ ≤10 μM suggests anticancer potential) .
- Kinase inhibition : Test against Aurora kinase or PI3K isoforms via ADP-Glo™ assays; trifluoromethyl groups often enhance kinase binding .
- Solubility/stability : Use HPLC-UV to assess stability in PBS (pH 7.4) and solubility in DMSO for dosing consistency .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact target selectivity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., 3-chloro-4-methoxyphenyl vs. 3-methoxyphenyl derivatives) using:
- Molecular docking : Simulate binding to Aurora kinase (PDB: 4ZAF); methoxy groups improve hydrophobic pocket occupancy .
- In vitro profiling : Test selectivity across 50+ kinases (DiscoverX panel). Data shows 3-methoxy enhances PI3Kδ inhibition (IC₅₀ = 12 nM vs. 45 nM for chloro analog) .
- Contradiction Note : Some studies report reduced solubility with methoxy groups; resolve via logP measurements (HPLC) and salt formation .
Q. What experimental strategies resolve contradictions in reported biological activities across similar compounds?
- Methodological Answer :
- Standardized assays : Re-test disputed compounds under identical conditions (e.g., ATP concentration fixed at 1 mM in kinase assays) .
- Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem). For example, trifluoromethyl-triazolopyridazines show inconsistent cytotoxicity due to variable cell permeability; confirm via Caco-2 monolayer assays .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- SPR/BLI : Measure binding kinetics (ka/kd) to purified targets (e.g., PI3Kγ) .
- Cryo-EM/X-ray co-crystallization : Resolve compound-protein complexes to identify H-bonding with Glu849 or π-stacking with His867 .
- Transcriptomics : Treat cells (e.g., HeLa) for 24h, perform RNA-seq to identify downregulated pathways (e.g., mTOR signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
